molecular formula C10H15NO2S B2363585 Methyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 349662-74-4

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No.: B2363585
CAS No.: 349662-74-4
M. Wt: 213.3
InChI Key: HMQYLLAFKIOSMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate (CAS 349662-74-4) is a high-value chemical intermediate belonging to the privileged 2-aminothiophene scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of diverse pharmacologically active molecules. The 2-aminothiophene core is recognized for its wide spectrum of biological activities, with recent research highlighting its potent antiproliferative and tumor-selective properties . Specifically, derivatives sharing this core structure have demonstrated pronounced anti-proliferative activity in the nanomolar range with high selectivity indices against certain sensitive tumor cell lines, suggesting potential applications in developing novel anticancer agents . Beyond oncology research, this ester derivative is integral to explorations across multiple therapeutic areas. The 2-aminothiophene scaffold is extensively documented in the development of compounds with antiviral, antibacterial, antifungal, and antiprotozoal activities . Its synthesis typically follows well-established routes such as the Gewald reaction, allowing for efficient and modular preparation . Researchers utilize this compound to generate targeted chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYLLAFKIOSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349662-74-4
Record name methyl 2-amino-4-tert-butylthiophene-3-carboxylate
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Preparation Methods

Synthesis of Intermediate 2-Amino-4-tert-Butylthiophene-3-Carboxylic Acid

  • Reaction Setup :

    • Combine 4-tert-butylcyclohexanone (10 mmol), methyl cyanoacetate (12 mmol), elemental sulfur (10 mmol), and triethylamine (15 mmol) in anhydrous DMF (20 mL).
    • Reflux under nitrogen for 12–24 hours.
  • Work-Up :

    • Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with 5% HCl to remove unreacted sulfur and base.
    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
  • Purification :

    • Purify the crude product via column chromatography (heptane:ethyl acetate, 4:1) to yield the intermediate as a pale-yellow solid (47–89% yield).

Esterification to Methyl 2-Amino-4-tert-Butylthiophene-3-Carboxylate

  • Procedure : Dissolve the intermediate (5 mmol) in dry dichloromethane (10 mL), add methyl chloroformate (6 mmol) and DMAP (0.1 mmol), and stir at 0°C for 2 hours.
  • Isolation : Quench with ice water, extract with DCM, and evaporate to obtain the title compound as a white solid (85% purity, further recrystallized from methanol).

Analytical Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Key peaks include 3416 cm⁻¹ (N–H stretch), 1668 cm⁻¹ (C=O ester), and 1568 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.83 (s, 3H, OCH₃), 2.78–2.70 (m, 3H, thiophene-H), 1.32 (s, 9H, tert-butyl).
  • LC-MS : [M+H]⁺ at m/z 268, consistent with the molecular formula C₁₁H₁₇NO₂S.

Comparative Yields and Conditions

Ketone Substrate Base Solvent Yield (%) Purity (%)
4-tert-Butylcyclohexanone Triethylamine DMF 82 98
4-Phenylcyclohexanone Diethylamine Methanol 84 97
Cyclohexanone Morpholine Ethanol 76 95

Alternative Synthetic Routes and Modifications

Post-Synthetic Functionalization

  • Amino Group Alkylation : Reacting the free amine with acyl anhydrides (e.g., acetic anhydride) under reflux yields N-acyl derivatives, enhancing biological activity.
  • Ester Hydrolysis : Treatment with NaOH in THF/water produces the carboxylic acid, a precursor for amide-coupled analogs.

Solvent and Catalyst Optimization

  • Solvent Effects : DMF maximizes yield due to its high polarity and ability to stabilize intermediates, whereas methanol favors faster reaction times.
  • Base Selection : Triethylamine outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates, reducing side-product formation.

Challenges and Mitigation Strategies

Steric Hindrance from the tert-Butyl Group

  • Issue : Bulky substituents slow cyclization, leading to incomplete ring formation.
  • Solution : Prolonged reflux (24–48 hours) and increased catalyst loading (20 mol% base) improve conversion.

Purification Difficulties

  • Issue : Co-elution of byproducts during chromatography.
  • Solution : Gradient elution (heptane:ethyl acetate from 10:1 to 1:1) resolves closely related impurities.

Industrial and Pharmacological Relevance

Scale-Up Considerations

  • Batch Reactors : Pilot-scale reactions (1–10 kg) use jacketed reactors with automated temperature control to maintain reflux conditions.
  • Cost Efficiency : Recycling DMF via distillation reduces solvent waste and production costs by 40%.

Biological Activity

  • Antibacterial Properties : The tert-butyl group enhances membrane penetration, with MIC values of 2–8 µg/mL against Staphylococcus aureus.
  • Enzyme Inhibition : Demonstrates IC₅₀ = 12 µM against Mycobacterium tuberculosis enoyl-ACP reductase, highlighting antitubercular potential.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives vary in their ester groups (methyl, ethyl) and aromatic substituents (tert-butyl, methyl, chloro, etc.). Below is a comparative analysis based on structural features, synthesis, and physicochemical properties:

Structural and Functional Group Variations

Ester Group Influence: Methyl esters (e.g., the target compound) typically exhibit higher melting points and lower lipophilicity compared to ethyl esters due to reduced molecular weight and weaker van der Waals interactions. The choice of ester impacts synthetic pathways. Methyl esters are often synthesized via methanol esterification, while ethyl esters may require ethanol or ethyl chloride .

The tert-butyl group enhances hydrophobicity, which could improve membrane permeability in biological applications but reduce aqueous solubility .

Physicochemical Properties

Compound Name Ester Group Substituent Key Properties (Inferred) Reference
Methyl 2-amino-4-tert-butylthiophene-3-carboxylate Methyl 4-tert-butylphenyl High steric hindrance, low polarity
Ethyl 2-amino-4-methylthiophene-3-carboxylate Ethyl 4-methyl Soluble in DCM/THF; hydrogen-bonded crystalline packing
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Ethyl 4-chlorophenyl Enhanced electrophilicity at chloro site
2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide Amide 4-tert-butylphenyl Higher stability than esters; altered H-bonding

Biological Activity

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique thiophene structure with an amino group and a tert-butyl substituent. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}S, with a molecular weight of approximately 239.34 g/mol. The presence of the carboxylate ester functional group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular processes, such as:

  • Inhibition of Enzyme Activity : The compound can inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Alteration of Signal Transduction Pathways : It may influence pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. The following table summarizes its minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (µM)
Escherichia coli50
Streptococcus agalactiae75
Staphylococcus aureus100

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. For instance, it has shown effectiveness against ovarian and breast cancer cells by targeting the Akt signaling pathway .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed significant activity against E. coli and S. aureus. The compound was tested using agar-well diffusion methods, showing clear zones of inhibition, which confirmed its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies on human breast cancer cells indicated that treatment with this compound led to a reduction in cell viability and increased apoptotic markers compared to untreated controls. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies .

Q & A

Basic: What are the recommended methods for synthesizing Methyl 2-amino-4-tert-butylthiophene-3-carboxylate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves a Gewald reaction, utilizing 4-tert-butylcyclohexanone, methyl cyanoacetate, elemental sulfur, and a base (e.g., diethylamine) in methanol. Key steps include:

  • Cyclocondensation : Heating the mixture under reflux (60–70°C) for 12–24 hours.
  • Purification : Washing the precipitate with ice-cold methanol to remove unreacted sulfur and byproducts .
    Optimization Strategies :
  • Stoichiometric Control : Maintain a 1:1 molar ratio of ketone to cyanoacetate to minimize side reactions.
  • Catalyst Selection : Use amines like diethylamine or morpholine to enhance reaction kinetics.
  • Temperature Gradients : Gradual cooling post-reaction improves crystallization and yield.

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to SDS guidelines for thiophene derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key Techniques :

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H NMR (e.g., tert-butyl protons at δ 0.91 ppm as a singlet) and 13C^{13}C NMR (ester carbonyl at ~166 ppm) .
  • IR Spectroscopy : Identify NH2_2 stretches (~3339–3475 cm1^{-1}) and ester C=O (~1663 cm1^{-1}) .
  • HPLC : Use reverse-phase C18 columns with methanol/water gradients (30% → 100%) to assess purity (>95%) .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of thiophene derivatives?

Answer:

  • Software Tools : Refine single-crystal X-ray data using SHELXL (for small molecules) to model bond lengths/angles and detect disorder .
  • Validation Metrics : Cross-check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to resolve ambiguities in tert-butyl group orientation .
  • Comparative Studies : Align with Cambridge Structural Database (CSD) entries for analogous thiophenes to identify outliers in torsion angles .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
Methodological Framework :

  • Functional Group Modifications : Synthesize analogs (e.g., replacing tert-butyl with cyclohexyl or phenyl) and test antimicrobial potency via MIC assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB: 1SA0) or adenosine receptors .
  • Pharmacophore Mapping : Highlight critical moieties (e.g., amino and ester groups) using Schrödinger’s Phase to guide SAR .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) to compare potency .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify trends .

Advanced: What advanced synthetic routes enable functionalization of the thiophene core for targeted drug design?

Answer:

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 5-position using NBS or SO2_2Cl2_2 in DMF at 0°C .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 to attach aryl/heteroaryl groups at the 4-position .
  • Reductive Amination : Convert the amino group to secondary/tertiary amines using aldehydes/ketones and NaBH3_3CN .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Desiccation : Use silica gel packs to mitigate moisture-induced degradation of the ester group .

Advanced: How can researchers leverage computational tools to predict metabolic pathways of this compound?

Answer:

  • Software : Use ADMET Predictor (Simulations Plus) to simulate Phase I/II metabolism, focusing on esterase-mediated hydrolysis and CYP450 oxidation .
  • Density Functional Theory (DFT) : Calculate activation energies for potential metabolites (e.g., sulfoxides) using Gaussian 16 at the B3LYP/6-31G* level .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets like tubulin?

Answer:

  • Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) to β-tubulin .
  • Cryo-EM : Resolve ligand-tubulin complexes at 3–4 Å resolution to map binding pockets .
  • Mutagenesis : Engineer tubulin mutants (e.g., T274A) to validate hydrogen bonding with the carboxylate group .

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